Product packaging for 3-Amino-1-methylpiperidine-2,6-dione(Cat. No.:)

3-Amino-1-methylpiperidine-2,6-dione

Cat. No.: B13166676
M. Wt: 142.16 g/mol
InChI Key: PREDVCVMQCMUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-methylpiperidine-2,6-dione (CAS: 1516729-69-3) is a high-value chemical intermediate of significant interest in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. Its core structure, the piperidine-2,6-dione pharmacophore, is a critical component in a class of immunomodulatory drugs . This compound serves as a versatile building block for the research and development of potential protein degraders and other targeted molecules . Researchers utilize this compound as a key precursor in complex synthetic pathways. Its structural features make it a valuable intermediate for constructing more complex molecules aimed at investigating new treatment modalities. The compound must be stored in a cool, dark place, sealed in a dry environment at room temperature to maintain stability . Safety Information: This compound is associated with specific hazard warnings. Safety data indicates it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should consult the safety data sheet and adhere to all appropriate laboratory safety protocols. Please Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O2 B13166676 3-Amino-1-methylpiperidine-2,6-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

3-amino-1-methylpiperidine-2,6-dione

InChI

InChI=1S/C6H10N2O2/c1-8-5(9)3-2-4(7)6(8)10/h4H,2-3,7H2,1H3

InChI Key

PREDVCVMQCMUDT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC(C1=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Amino 1 Methylpiperidine 2,6 Dione and Its Analogs

Regioselective and Stereoselective Synthetic Pathways to the 3-Amino-1-methylpiperidine-2,6-dione Core

The synthesis of this compound, a key structural motif in various biologically active compounds, demands precise control over regioselectivity and stereoselectivity. Methodologies have been developed to systematically construct this core structure, focusing on the formation of the piperidinedione ring, the introduction of the methyl group at the N1 position, and the stereospecific placement of the amino group at the C3 position.

Cyclization Reactions for Piperidinedione Ring Formation

The formation of the piperidine-2,6-dione (glutarimide) ring is a critical step in the synthesis of the target compound. Various cyclization strategies have been employed to construct this heterocyclic core.

One prominent method involves the cyclization of glutamine derivatives. For instance, L-glutamine can be used as a starting material. The process involves an initial N-protection step, followed by cyclization to form the piperidine-2,6-dione ring. google.com A specific example is the cyclization of N-tert-butoxycarbonyl-L-glutamine using N,N'-carbonyldiimidazole in the presence of 4-dimethylaminopyridine (B28879) as a catalyst. google.com This intramolecular condensation reaction forms the desired dione (B5365651) structure.

Another approach involves the cyclization of γ,δ-unsaturated tosylamines with aldehydes, promoted by iron(III) halide, which leads to the formation of six-membered azacycles. researchgate.net While not directly forming the dione, this method highlights the diversity of cyclization strategies for creating the piperidine (B6355638) skeleton, which can be subsequently oxidized to the dione. Electrosynthesis methods, such as the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor, also offer a modern approach to piperidine ring synthesis. beilstein-journals.org

A biocatalytic route has also been explored, where the thioesterase domain of the enzyme IdgS cyclizes L-glutamine to form (S)-3-aminopiperidine-2,6-dione. nih.govresearchgate.net This enzymatic approach offers high enantiomeric purity. nih.govresearchgate.net

Introduction of the 1-Methyl Group via N-Alkylation Strategies

Once the piperidine-2,6-dione ring is formed, the introduction of a methyl group at the nitrogen atom (N1 position) is typically achieved through N-alkylation. Standard N-alkylation procedures can be employed, often involving the reaction of the piperidinedione with a methylating agent.

Common methylating agents include methyl iodide or dimethyl sulfate (B86663), often in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The base is necessary to deprotonate the nitrogen of the imide, making it nucleophilic enough to react with the methylating agent.

Reductive amination is another effective strategy for N-methylation. For instance, (R)-tert-butyl piperidin-3-ylcarbamate can be N-methylated by reacting it with formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride. chemicalbook.com This method is particularly useful when direct alkylation might be problematic or lead to over-alkylation.

N-Alkylation Method Reagents Typical Conditions Reference
Direct AlkylationMethyl halide (e.g., MeI), Base (e.g., K2CO3)Anhydrous acetonitrile (B52724) or DMF, room temperature researchgate.net
Reductive AminationFormaldehyde, Sodium cyanoborohydrideMethanol/water, 0°C to room temperature chemicalbook.com

Strategies for Amino Group Introduction at the C3 Position

The introduction of the amino group at the C3 position of the piperidinedione ring is a key step that often dictates the stereochemistry of the final product.

A highly efficient strategy is to start with a precursor that already contains the amino group at the desired position. L-glutamine and its derivatives are ideal starting materials as they possess a chiral center at the alpha-carbon, which becomes the C3 position of the piperidinedione ring. google.com The cyclization of these precursors directly yields 3-aminopiperidine-2,6-dione (B110489) with the stereochemistry retained from the starting amino acid. nih.govresearchgate.net

Alternatively, methods for the synthesis of 3-aminopiperidine derivatives often involve multi-step sequences. For example, the hydrogenation of 3-aminopyridine (B143674) derivatives can yield 3-aminopiperidines. google.com While this provides the C3-amino functionality, subsequent oxidation would be required to form the dione.

Another approach involves the catalytic dynamic resolution of N-Boc-2-lithiopiperidine, which can be extended to the synthesis of substituted piperidines. nih.gov While complex, such methods allow for precise control over the placement and stereochemistry of substituents.

Chiral Synthesis and Enantiomeric Resolution Techniques

The biological activity of this compound analogs is often stereospecific, making enantiomerically pure synthesis a critical aspect.

Chiral Synthesis: A powerful strategy for obtaining enantiomerically pure products is to use a chiral starting material. As mentioned previously, the use of L-glutamine as a precursor directly leads to the (S)-enantiomer of 3-aminopiperidine-2,6-dione. nih.govresearchgate.net Similarly, starting with (R)-2,5-diaminopentanoic acid can lead to the synthesis of (R)-3-aminopiperidine derivatives. wipo.intgoogle.com

Enzymatic methods have also been developed to achieve high enantioselectivity. For instance, ω-transaminases have been used for the asymmetric amination of a prochiral precursor, 1-Boc-3-piperidone, to produce both enantiomers of 3-amino-1-Boc-piperidine with high enantiomeric excess. beilstein-journals.org Multi-enzyme cascades utilizing galactose oxidase and imine reductase have also been employed for the synthesis of protected 3-aminopiperidine derivatives. rsc.org

Enantiomeric Resolution: When a racemic mixture of 3-aminopiperidine-2,6-dione is synthesized, enantiomeric resolution can be employed to separate the enantiomers. This is often achieved by reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com After separation, the desired enantiomer of the amine can be recovered by treatment with a base.

Technique Description Example Reference
Chiral Pool SynthesisUtilizes a readily available chiral starting material.Synthesis of (S)-3-aminopiperidine-2,6-dione from L-glutamine. nih.govresearchgate.net
Enzymatic SynthesisEmploys enzymes for stereoselective transformations.Asymmetric amination of 1-Boc-3-piperidone using ω-transaminases. beilstein-journals.org
Enantiomeric ResolutionSeparation of a racemic mixture into its constituent enantiomers.Resolution of racemic 3-aminopiperidine with a chiral acid. google.com

Exploration of Novel Derivatization Protocols for Structural Diversification

The core structure of this compound serves as a versatile scaffold for the development of a wide range of derivatives. Structural diversification is key to modulating the biological activity of these compounds.

Functionalization of the C3-Amino Group for Hybrid Molecule Construction

The primary amino group at the C3 position is a key handle for derivatization, allowing for the construction of hybrid molecules through the formation of amide, sulfonamide, or other linkages.

A prominent example of this functionalization is in the synthesis of thalidomide (B1683933) and its analogs. The C3-amino group of 3-aminopiperidine-2,6-dione can be reacted with phthalic anhydride (B1165640) or its derivatives to form the corresponding phthalimide. nih.gov This reaction is typically carried out under reflux in a suitable solvent like glacial acetic acid, often with the addition of a base such as triethylamine. nih.gov

This strategy has been employed in a one-pot chemoenzymatic synthesis where (S)-3-aminopiperidine-2,6-dione is first produced biocatalytically and then directly reacted with phthalic anhydride to yield (S)-thalidomide. nih.gov The reactivity of the C3-amino group allows for its coupling with various carboxylic acids or their activated derivatives to generate a library of N-acylated compounds. For instance, (3S)-3-(N-Cbz-amino)hexahydro-2,6-pyridinedione can be deprotected to yield the free amine, which is then used in coupling reactions. chemicalbook.com

Reactant for C3-Amino Group Resulting Functional Group Example Application Reference
Phthalic AnhydridePhthalimideSynthesis of Thalidomide nih.gov
Carboxylic Acids/Acyl ChloridesAmideGeneral derivatization for structure-activity relationship studies chemicalbook.com
Sulfonyl ChloridesSulfonamideSynthesis of sulfonamide-containing hybrid molecules

Modifications and Substitutions on the Piperidinedione Ring System

The core structure of 3-aminopiperidine-2,6-dione serves as a versatile template for a wide array of chemical modifications, allowing for the synthesis of diverse analogs. The primary sites for substitution are the nitrogen of the amino group at the C3 position and the imide nitrogen at the N1 position.

N-Alkylation and N-Arylation: The imide nitrogen (N1) can be readily alkylated or arylated. To synthesize the target compound, this compound, a methylation step is required. This can be achieved using reagents like iodomethane (B122720) in the presence of a base such as potassium carbonate. acs.org A related N-alkylation method involves reductive amination, for instance, using formaldehyde with a reducing agent like sodium cyanoborohydride, a common strategy for introducing a methyl group onto a nitrogen atom. chemicalbook.com

Modifications at the C3-Amino Group: The amino group at the C3 position is a key site for introducing functional diversity. It readily undergoes nucleophilic substitution and coupling reactions to form a variety of derivatives. Common modifications include:

Amide Bond Formation: Coupling with carboxylic acids or their derivatives (e.g., acid chlorides) using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) in the presence of a base such as Diisopropylethylamine (DIPEA). google.com

Reaction with Anhydrides: Treatment with anhydrides, such as glutaric anhydride or phthalic anhydride, leads to the formation of corresponding imide derivatives. researchgate.netnih.gov

These modifications are crucial for developing libraries of compounds based on the piperidine-2,6-dione scaffold.

Reaction TypeReagents & ConditionsPosition of ModificationResulting Functional Group
N-MethylationCH₃I, K₂CO₃, DMF acs.orgN1 (Imide)N-Methyl
Reductive AminationFormaldehyde, Sodium Cyanoborohydride chemicalbook.comN1 (Imide)N-Methyl
Amide CouplingCarboxylic Acid, EDCI, HOBt, DIPEA google.comC3 (Amino)Amide
Ring-opening/CyclizationPhthalic Anhydride, Acetic Acid, Heat acs.orgC3 (Amino)Phthalimide
Table 1: Selected Methodologies for Modifying the Piperidine-2,6-dione Ring.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of "green" methodologies that minimize waste, reduce energy consumption, and utilize non-toxic materials.

Biocatalysis: A significant advancement in the green synthesis of the piperidinedione core involves biocatalysis. Researchers have utilized enzymes to produce enantiomerically pure (S)-3-aminopiperidine-2,6-dione from L-glutamine. nih.govnih.gov The enzyme IdgS, involved in the biosynthesis of the microbial pigment indigoidine, has been shown to catalyze the cyclization of L-glutamine to form the desired piperidinedione ring. nih.govresearchgate.net This chemoenzymatic approach operates under mild conditions (e.g., 30°C, aqueous buffer) and offers high stereoselectivity, avoiding the need for chiral separation or complex asymmetric synthesis. nih.gov

Use of Greener Solvents and Catalysts: Traditional organic synthesis often relies on hazardous solvents. Green chemistry seeks to replace these with more environmentally benign alternatives. For reactions involving piperidine synthesis, water has been used as a solvent in multicomponent reactions, facilitated by catalysts like sodium lauryl sulfate (SLS). semanticscholar.org While not directly applied to the target molecule, these principles are transferable. For instance, the synthesis of piperidine-2,6-dione derivatives has been optimized using zinc chloride, a mild and water-soluble catalyst, in ethanol (B145695). derpharmachemica.com The transition from harsher bases to milder ones and the use of recyclable catalysts are central to these green approaches. derpharmachemica.comresearchgate.net

Green ApproachMethodologyStarting MaterialKey Advantages
BiocatalysisEnzymatic cyclization using IdgS nih.govnih.govL-GlutamineHigh enantioselectivity, mild reaction conditions, aqueous medium.
Alternative SolventsOne-pot synthesis in water semanticscholar.orgAldehydes, Amines, β-ketoestersAvoids volatile organic compounds (VOCs), operational simplicity.
Mild CatalysisUse of ZnCl₂ in ethanol derpharmachemica.comGlutaric acid, Primary aminesNon-toxic catalyst, high yields, simple workup.
Table 2: Green Chemistry Strategies in Piperidinedione Synthesis.

Optimization and Mechanistic Understanding of Reaction Conditions

The efficient synthesis of this compound and its analogs relies on the careful optimization of reaction parameters and a clear understanding of the underlying reaction mechanisms. Key steps in the synthesis, such as the cyclization to form the piperidinedione ring, are often the focus of such optimization studies.

A common synthetic route starts from L-glutamine, which undergoes N-protection, cyclization, and subsequent deprotection. google.com

N-Protection: The amino group of L-glutamine is first protected, for example, as a tert-butoxycarbonyl (Boc) group.

Cyclization: The protected glutamine is then cyclized. This step is critical and has been optimized extensively. One method uses N,N'-carbonyldiimidazole (CDI) as a cyclizing agent, catalyzed by 4-dimethylaminopyridine (DMAP). Optimization of this step involves adjusting the molar ratios of the reactants. For example, studies have shown that a molar ratio of N-Boc-L-glutamine to CDI of 1:1-1.5 and to DMAP of 1:0.01-0.05 provides high yields. google.com The reaction temperature is also a key parameter, with optimal ranges often between 40-70°C. google.com The choice of an anhydrous solvent like tetrahydrofuran (B95107) (THF) is crucial to prevent side reactions. google.com

Deprotection and Methylation: The protecting group is removed under acidic conditions, and the final N-methylation can be performed as described previously.

Mechanistically, the formation of the piperidinedione ring via Michael addition followed by intramolecular imidation is a proposed pathway in base-catalyzed syntheses. researchgate.net Control experiments help to elucidate these pathways and exclude others, such as radical processes. researchgate.net Understanding that the reaction proceeds through a cascade sequence allows chemists to select conditions (e.g., base strength, temperature) that favor the desired pathway and minimize by-product formation. For instance, strong bases like potassium tert-butoxide (KOtBu) have proven more effective than weaker bases for certain piperidinedione syntheses, highlighting the importance of base selection in the mechanistic pathway. researchgate.net

ParameterCondition/ReagentEffect on ReactionReference
Base (for cyclization)Potassium tert-butoxide (KOtBu)More effective than weaker bases (e.g., K₂CO₃, DBU) for Michael addition/imidation cascade. researchgate.net
Catalyst (for cyclization)4-dimethylaminopyridine (DMAP)Catalyzes CDI-mediated cyclization of protected glutamine. google.com
Solvent (for cyclization)Anhydrous Tetrahydrofuran (THF)Prevents hydrolysis and side reactions. google.com
Temperature (for cyclization)40-70 °COptimal range for CDI-mediated cyclization to ensure efficient conversion. google.com
Catalyst (for deprotection)5% Palladium on Carbon (Pd/C)Used for hydrogenolysis of protecting groups like Cbz under H₂ atmosphere. chemicalbook.com
Table 3: Optimization of Reaction Conditions for Piperidinedione Synthesis.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Elucidation of Key Pharmacophoric Elements within the 3-Amino-1-methylpiperidine-2,6-dione Scaffold

The biological activity of this compound and its analogs is intrinsically linked to the three-dimensional arrangement of its constituent atoms and functional groups. The piperidine-2,6-dione ring, also known as a glutarimide (B196013) ring, serves as the foundational scaffold, presenting the C3-amino group and the N1-methyl group in specific spatial orientations for interaction with biological targets.

Computational studies and experimental data from analogous structures suggest that the piperidine-2,6-dione ring can undergo conformational changes upon binding to a biological target. The flexibility of the ring allows it to adapt to the topology of the binding site, optimizing intermolecular interactions such as hydrogen bonds and van der Waals forces. The orientation of the C3-amino group, which is crucial for the biological activity of many glutarimide-containing drugs, is directly dictated by the ring's conformation. An equatorial orientation of the amino group is often favored as it minimizes steric clashes and allows for optimal presentation to the binding partner.

The carbon at the C3 position of the this compound scaffold is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (S)-3-amino-1-methylpiperidine-2,6-dione and (R)-3-amino-1-methylpiperidine-2,6-dione. This stereochemistry plays a pivotal role in ligand-target recognition and is a well-established determinant of the pharmacological and toxicological profiles of related glutarimide-containing drugs like thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931).

The differential activity of these enantiomers is primarily attributed to their stereospecific interactions with the protein cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. It has been demonstrated that the (S)-enantiomer of these glutarimide derivatives binds to cereblon with significantly higher affinity than the (R)-enantiomer. nih.gov This selective binding is due to the precise three-dimensional fit of the (S)-enantiomer into a specific pocket on the cereblon protein, which is not as favorable for the (R)-enantiomer. This differential binding affinity directly translates to differences in the downstream biological effects mediated by the CRL4-CRBN complex. Therefore, the stereochemical configuration at the C3 position is a critical factor in the design of potent and selective modulators of this pathway.

Table 1: Stereochemical Impact on Biological Activity of Related Glutarimide Analogs

CompoundEnantiomerRelative Cereblon Binding AffinityPrimary Biological Effect
Thalidomide(S)-enantiomerHigherTeratogenic and immunomodulatory effects
Thalidomide(R)-enantiomerLowerSedative effects
Lenalidomide(S)-enantiomerHigherAnti-cancer and immunomodulatory effects
Pomalidomide(S)-enantiomerHigherPotent anti-cancer and immunomodulatory effects

Impact of Substituent Effects on Biological Profiles

The methyl group at the N1 position of the piperidine-2,6-dione ring has both electronic and steric implications for the molecule's activity. Electronically, the methyl group is a weak electron-donating group, which can subtly influence the electron density of the adjacent carbonyl groups and the amide nitrogen. This can affect the strength of hydrogen bonding interactions with a biological target.

Sterically, the N1-methyl group occupies a specific volume of space that can either be beneficial or detrimental to binding, depending on the architecture of the target's binding site. In some cases, the methyl group can fill a hydrophobic pocket, leading to increased binding affinity. Conversely, it could also introduce steric clashes that prevent optimal binding. Studies on related N-alkylated glutarimide derivatives have shown that modification at this position can be a strategy to modulate binding to cereblon, suggesting that the N1-substituent plays a role in the interaction with the target protein. bohrium.com

The primary amino group at the C3 position is a key pharmacophoric feature for many biologically active glutarimide derivatives. This group can act as a hydrogen bond donor and is often involved in crucial interactions with the biological target. Modifications to this amino group, such as acylation or alkylation, can have a profound impact on the biological profile of the molecule.

For instance, in the context of cereblon modulators, the C3-amino group is often part of a larger substituent that dictates the recruitment of specific substrate proteins to the E3 ligase complex. Altering the nature of this substituent can change the substrate specificity of the complex, leading to different downstream cellular effects. Structure-activity relationship studies on thalidomide analogs have demonstrated that even small changes to the substituent attached to the C3-amino group can dramatically alter the compound's activity, highlighting the critical role of this position in molecular recognition.

Table 2: Effect of C3-Amino Group Modifications on Biological Activity of Glutarimide Analogs

Core ScaffoldC3-Amino ModificationResulting Compound ClassImpact on Biological Activity
3-Aminopiperidine-2,6-dione (B110489)Phthalimido groupThalidomide analogsImmunomodulatory and anti-angiogenic activity
3-Aminopiperidine-2,6-dioneSubstituted isoindolinoneLenalidomide/Pomalidomide analogsEnhanced immunomodulatory and anti-cancer activity
3-Aminopiperidine-2,6-dioneSimple acylation (e.g., acetyl)N-acetyl derivativesCan modulate binding affinity and cell permeability
3-Aminopiperidine-2,6-dioneAlkylation (e.g., methyl, ethyl)N-alkyl derivativesCan alter steric and electronic properties, affecting target interaction

The introduction of additional substituents on the piperidine-2,6-dione ring, at positions other than C3 and N1, can also significantly influence molecular recognition and biological activity. These peripheral substituents can modulate the compound's lipophilicity, polarity, and steric profile, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to the target.

For example, the addition of a methyl group at the C4 or C5 position of the piperidine (B6355638) ring could lead to a more constrained conformation, which might pre-organize the molecule for optimal binding. Alternatively, a bulky substituent could introduce unfavorable steric interactions. The strategic placement of polar groups, such as hydroxyl or fluoro groups, could introduce new hydrogen bonding opportunities with the target protein, potentially enhancing binding affinity and selectivity. The exploration of peripheral substituent effects is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound and to develop analogs with improved therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling disciplines used to develop mathematical relationships between the chemical structure of a molecule and its biological activity (QSAR) or its physicochemical properties (QSPR). neovarsity.orgontosight.aiwisdomlib.org The core principle is that the structure of a chemical inherently determines its activity and properties. ontosight.aifiveable.me By quantifying structural features, models can be built to predict the behavior of new or untested compounds. neovarsity.orgnih.gov

The development of a robust QSAR or QSPR model for a series of compounds, such as analogs of this compound, follows a systematic workflow. wikipedia.orgrsc.org This process involves:

Data Set Compilation : Gathering a collection of structurally related molecules with experimentally determined biological activities (e.g., inhibitory concentrations) or properties (e.g., solubility, melting point).

Molecular Descriptor Calculation : Generating numerical values, or "descriptors," that characterize the physicochemical properties of each molecule. ucsb.edu These descriptors fall into various categories, including constitutional, topological, electronic, and quantum-chemical.

Variable Selection : Identifying the most relevant descriptors that correlate with the activity or property of interest.

Model Generation : Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to create a mathematical equation that links the selected descriptors to the observed activity or property. fiveable.me

Model Validation : Rigorously testing the model's statistical significance and predictive power using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

For a molecule like this compound, a QSAR study could explore how modifications to the amino group or the piperidine ring affect a specific biological endpoint. A QSPR study could predict properties like lipophilicity (LogP) or aqueous solubility. ontosight.ai The descriptors calculated would quantify aspects like molecular size, shape, hydrophobicity, and electronic charge distribution. ucsb.eduresearchgate.net For instance, studies on other piperidine derivatives have successfully used topological and 2D descriptors to model toxicity and other biological activities. nih.govnih.gov

The following interactive table details some of the key molecular descriptors that would be considered in building a QSAR or QSPR model for this compound and its analogs.

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Activity/Property
Constitutional Molecular Weight (MW)Influences size, diffusion, and transport properties.
Topological Wiener IndexRelates to molecular branching and compactness.
Electronic Dipole MomentAffects polarity and interactions with biological targets or solvents.
Quantum-Chemical HOMO/LUMO EnergiesRelates to chemical reactivity and the ability to participate in charge-transfer interactions. ucsb.edu
Hydrophobic LogP (Octanol-Water Partition Coefficient)Crucial for membrane permeability and binding to hydrophobic pockets in proteins.
Steric Molar Refractivity (MR)Describes the volume occupied by the molecule, affecting how it fits into a binding site.
Hydrogen Bonding Number of H-bond Donors/AcceptorsDetermines the potential for specific hydrogen bonding interactions with a target receptor or enzyme.

This table represents a conceptual framework for a QSAR/QSPR study. The actual descriptors and their correlations would be determined through computational analysis of a specific dataset.

Polymorphism and Solid-State Characteristics in Relation to Molecular Functionality

Polymorphism is the ability of a solid compound to exist in two or more crystalline forms, where the molecules have different arrangements or conformations within the crystal lattice. jagiellonskiecentruminnowacji.plresearchgate.net These different crystal forms are known as polymorphs. While chemically identical, polymorphs can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability. nih.govjocpr.com The study of polymorphism is critical in the pharmaceutical field because these differences can significantly impact a compound's bioavailability and manufacturability. ftloscience.comrroij.com

The formation of a particular polymorph is influenced by various factors during the crystallization process, such as the choice of solvent, temperature, pressure, and rate of cooling. jagiellonskiecentruminnowacji.plftloscience.com Over time, a less stable (metastable) form may convert to a more thermodynamically stable form. ftloscience.com

The characterization of different solid-state forms is accomplished using a suite of analytical techniques. formulationbio.comresearchgate.net Key methods include:

X-ray Powder Diffraction (XRPD) : This is a primary technique for identifying crystalline phases. Each polymorph produces a unique diffraction pattern, acting as a fingerprint for that specific crystal structure. jagiellonskiecentruminnowacji.pl

Differential Scanning Calorimetry (DSC) : This thermal analysis technique measures the heat flow associated with transitions in a material as a function of temperature. It is used to determine melting points and detect polymorphic transformations. malvernpanalytical.com

Vibrational Spectroscopy (FTIR, Raman) : These methods probe the vibrational modes of molecules. Since the molecular environment differs in each polymorph, their spectra can show distinct differences in peak position and intensity. researchgate.net

Scanning Electron Microscopy (SEM) : Provides high-resolution images of the crystal habit (shape) and morphology of the solid particles. rroij.com

For a compound like this compound, the existence of different polymorphs could alter its dissolution profile and stability. For example, a more loosely packed crystal form might be more soluble but less stable than a more densely packed alternative. Understanding and controlling the polymorphic form is essential for ensuring consistent product quality. jocpr.com

The interactive table below illustrates hypothetical data for different solid-state forms of a piperidine-2,6-dione derivative, demonstrating how their properties can vary.

PropertyForm I (Crystalline)Form II (Crystalline)Amorphous Form
Appearance Crystalline NeedlesCrystalline PrismsGlassy Solid
Melting Point (DSC) 155 °C (sharp endotherm)162 °C (sharp endotherm)Broad glass transition ~80 °C
Key XRPD Peaks (2θ) 8.5°, 12.3°, 21.8°9.1°, 15.4°, 22.5°No sharp peaks (halo pattern)
Aqueous Solubility LowerLowest (most stable)Highest (metastable)
Thermodynamic Stability MetastableStableUnstable

This table contains illustrative data to demonstrate the concept of polymorphism. The values are not actual experimental results for this compound.

Mechanistic Dissection of Biological Interactions and Target Engagement

Identification and Characterization of Molecular Targets Interacting with 3-Amino-1-methylpiperidine-2,6-dione Derivatives

Derivatives of this compound are recognized as potent modulators of Cereblon (CRBN), a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. nih.gov These compounds, often referred to as immunomodulatory drugs (IMiDs), bind directly to CRBN, thereby altering the substrate specificity of the E3 ligase. google.com This interaction can induce the recruitment of novel substrate proteins to the complex, leading to their ubiquitination and subsequent degradation by the proteasome. google.com

The binding of these piperidine-2,6-dione derivatives to CRBN is highly specific and enantioselective. nih.gov This targeted modulation of the CRL4CRBN complex underlies many of the biological effects attributed to this class of compounds. google.com The ability of these derivatives to act as "molecular glues" between CRBN and specific target proteins, such as the transcription factors Ikaros and Aiolos, has been a key area of investigation. nih.govgoogle.com This mechanism allows for the targeted degradation of proteins that are otherwise difficult to inhibit.

Research has also focused on developing novel CRBN ligands based on the piperidine-2,6-dione scaffold for use in Proteolysis Targeting Chimeras (PROTACs). mdpi.com In this technology, the CRBN-binding moiety is linked to a ligand for a target protein, thereby inducing its degradation. The chemical stability and binding affinity of the CRBN ligand are critical for the efficacy of the resulting PROTAC. nih.gov

Table 1: CRBN Modulatory Activity of Selected Piperidine-2,6-dione Derivatives
Compound DerivativeTarget Substrate(s)Effect
Thalidomide (B1683933) AnalogueIkaros/Aiolos, GSPT1Ubiquitination and Degradation google.com
Lenalidomide (B1683929) AnalogueIkaros/AiolosUbiquitination and Degradation nih.gov
Pomalidomide (B1683931) AnalogueIkaros/AiolosUbiquitination and Degradation nih.gov
Benzamide DerivativesBRD4, HDAC6PROTAC-mediated Degradation nih.gov

Currently, there is a lack of specific scientific literature detailing the direct interaction between this compound or its derivatives and the human complement component C3.

There is no specific information available in the current scientific literature regarding the effects of this compound or its derivatives on the activity of the DprE1 enzyme.

While direct studies on this compound binding to the 5-HT6 receptor are limited, research on related piperidine (B6355638) derivatives has shown significant interaction with this G-protein coupled receptor. For instance, certain benzimidazole (B57391) derivatives incorporating a piperazine (B1678402) ring, a structurally related cyclic amine, have been identified as potent antagonists of the human 5-HT6 receptor. researchgate.net The basic nitrogen within the piperidine or piperazine ring is a common feature in many 5-HT6R antagonists, suggesting its importance in receptor binding. researchgate.net The development of these ligands is of interest for their potential cognitive-enhancing effects.

The piperidine moiety is a key structural feature in many ligands that exhibit high affinity for sigma receptors (σRs), a unique class of intracellular proteins. nih.govacs.org Both σ1 and σ2 receptor subtypes have been shown to interact with various piperidine-based derivatives. nih.gov The substitution pattern on the piperidine ring and the nature of the substituents play a crucial role in determining the affinity and selectivity for each subtype. uniba.it

For example, N-substituted phenoxyalkylpiperidines have been developed as high-affinity σ1 receptor ligands. uniba.it The basic nitrogen of the piperidine ring is a critical element for these interactions. nih.govacs.org Molecular modeling studies suggest that this nitrogen atom forms important interactions within the binding pocket of the σ1 receptor. researchgate.net

Table 2: Sigma Receptor Binding Affinity of Representative Piperidine Derivatives
Compound ClassReceptor SubtypeAffinity (Ki)
Phenoxyalkylpiperidinesσ1Subnanomolar to nanomolar range uniba.it
Piperidine-based alkylacetamidesσ1 and σ2Mixed affinity nih.gov
4-(2-aminoethyl)piperidinesσ1High affinity researchgate.net

Detailed Analysis of Ligand-Target Binding Modes and Interaction Networks

The interaction between a ligand and its molecular target is governed by a complex network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. Understanding these binding modes is crucial for the rational design of more potent and selective compounds.

For derivatives of this compound, the glutarimide (B196013) moiety is essential for binding to CRBN. This part of the molecule inserts into a conserved tri-tryptophan pocket in the thalidomide-binding domain of CRBN. nih.gov The interaction is further stabilized by hydrogen bonds between the glutarimide ring and the protein backbone. The remainder of the molecule is more solvent-exposed and can be modified to recruit different target proteins to the E3 ligase complex. nih.gov

In the context of sigma receptors, the protonated nitrogen of the piperidine ring is a key pharmacophoric feature. researchgate.net Molecular dynamics simulations have shown that this basic nitrogen and its substituents engage with a lipophilic binding pocket within the σ1 receptor, comprising residues such as Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206. researchgate.net For dual-acting histamine (B1213489) H3 and σ1 receptor ligands, the piperidine moiety has been identified as a critical structural element for high-affinity σ1 receptor binding. nih.govacs.org

Regarding the 5-HT6 receptor, pharmacophore models for antagonists often include a basic amine feature, which can be fulfilled by the piperidine nitrogen. researchgate.net It is proposed that this protonated amine forms a crucial interaction with an acidic residue, such as D3.32, in the transmembrane domain of the receptor. researchgate.net

Hydrogen Bonding and Hydrophobic Interactions at Binding Interfaces

The binding of glutarimide analogs, such as thalidomide and pomalidomide, to the substrate receptor Cereblon (CRBN) is a well-characterized interaction crucial for their biological effects. This binding occurs within a specific pocket on the CRBN protein. The interaction is primarily stabilized by a combination of hydrogen bonds and hydrophobic interactions.

A critical feature for this binding is the hydrogen atom on the glutarimide ring's nitrogen (NH). This hydrogen acts as a donor, forming a key hydrogen bond with the backbone carbonyl of a tryptophan residue in the CRBN binding pocket. This interaction is considered essential for anchoring the molecule. The significance of this bond is highlighted by studies on N-methylated analogs; methylation of the glutarimide nitrogen removes this hydrogen bond donor capability, which has been shown to abolish binding to CRBN. rscf.runih.gov

In the specific case of This compound , the presence of a methyl group on the nitrogen at position 1 (the "1-methyl" designation) replaces this essential hydrogen atom. Consequently, it is unable to form the critical hydrogen bond required for stable interaction with Cereblon.

Beyond this key hydrogen bond, the binding interface is further stabilized by hydrophobic interactions. The binding site on CRBN features a so-called "aromatic cage" lined with tryptophan residues. rscf.ru The piperidine-2,6-dione ring of the ligand fits into this pocket, participating in favorable hydrophobic and potential π-π stacking interactions with the aromatic side chains of these residues.

Interaction TypeLigand Moiety (Active Analogs)CRBN Binding Pocket Residue(s)Significance
Hydrogen BondingGlutarimide NHTryptophan (backbone carbonyl)Essential for anchoring the ligand in the binding site.
Hydrophobic / π-π StackingGlutarimide RingTryptophan-lined "aromatic cage"Contributes to binding stability and affinity.

Covalent versus Non-Covalent Binding Mechanisms

The interaction between the glutarimide moiety of immunomodulatory drugs (IMiDs) and Cereblon is a non-covalent binding mechanism. nih.gov This means the association is reversible and does not involve the formation of a permanent chemical bond between the ligand and the protein target. The binding is driven by the sum of weaker intermolecular forces, including the hydrogen bonds and hydrophobic interactions detailed previously. This reversibility is a key characteristic of most small-molecule drugs that act as inhibitors or modulators.

In contrast, a covalent binding mechanism involves the formation of a stable, chemical bond between the drug and its target protein. While this is not the native mechanism for glutarimide-based CRBN ligands, researchers have explored the development of covalent modulators of CRBN. nih.gov These experimental compounds are designed with reactive chemical groups ("warheads") that can form a covalent bond with specific amino acid residues in the binding pocket, such as histidine, thereby permanently occupying the site. nih.gov This approach is distinct from the non-covalent interactions of this compound's parent scaffold.

Cellular Pathway Modulation and Downstream Effects (In Vitro Models)

The engagement of glutarimide compounds with CRBN initiates a cascade of cellular events. However, as established, the 1-methyl modification on this compound is predicted to prevent this initial binding event, thereby precluding the downstream effects described in this section. The following pathways are modulated by CRBN-binding glutarimide analogs.

Induction of Cellular Stress Responses and Apoptosis Pathways

For active glutarimide compounds that bind CRBN, a primary downstream effect observed in in vitro models, particularly in cancer cell lines, is the induction of cellular stress and apoptosis (programmed cell death). rscf.ru The binding of these molecules to CRBN alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the recruitment of specific proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the complex, causing them to be tagged for degradation by the proteasome. rscf.ru

The degradation of these key transcription factors triggers a series of events, including cell cycle arrest and the activation of apoptotic pathways. This can involve the activation of caspase enzymes, which are key executioners of apoptosis. researchgate.net Some related synthetic molecules have also been shown to induce apoptosis through changes in mitochondrial membrane potential and the regulation of apoptosis-related proteins like Bcl-2. nih.gov

Interference with DNA Replication and Repair Mechanisms (as observed for related compounds)

Related glutarimide-containing compounds and other molecules that induce cellular stress can interfere with fundamental cellular processes like DNA replication and repair. While not a direct action of the compound on DNA itself, the cellular turmoil caused by their downstream effects can impact these pathways. Some natural compounds have been shown to inhibit DNA repair pathways, making cancer cells more susceptible to DNA-damaging agents. nih.gov

The CRBN protein itself is hypothesized to play a role in protecting cells from DNA damage. rscf.ru Modulation of its function by active ligands could therefore indirectly affect the cellular response to DNA lesions. The induction of apoptosis by active glutarimide analogs is often accompanied by DNA fragmentation, a hallmark of programmed cell death. researchgate.net Furthermore, mutations in genes involved in DNA replication and repair pathways are linked to numerous human diseases, and targeting these pathways has become a key strategy in drug discovery. mdpi.com

Application in Targeted Protein Degradation (PROTAC Technology)

Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) is a therapeutic strategy that utilizes the cell's own protein disposal system to eliminate disease-causing proteins. nih.govmedchemexpress.com A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The glutarimide scaffold of compounds like lenalidomide and pomalidomide is one of the most widely used E3 ligase ligands in PROTAC development. medchemexpress.comnih.gov These molecules bind to CRBN, hijacking the CRL4-CRBN complex. When incorporated into a PROTAC, the glutarimide moiety brings the ligase into close proximity with a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.gov

The utility of a molecule as a CRBN ligand for PROTACs is entirely dependent on its ability to bind CRBN effectively. As established, the N-methylation of the glutarimide ring in This compound abrogates this binding. Therefore, this specific compound is not suitable for use as a CRBN-recruiting element in the design of PROTACs.

ComponentExample (Active Analogs)Function in PROTAC
E3 Ligase LigandPomalidomide, LenalidomideRecruits the CRL4-CRBN E3 ubiquitin ligase complex.
LinkerVaries (e.g., PEG, alkyl chains)Connects the two ligands and positions the target and ligase for interaction.
Target Protein LigandVaries (binds to protein of interest)Selectively binds to the disease-causing protein targeted for degradation.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 3-Amino-1-methylpiperidine-2,6-dione, both ¹H and ¹³C NMR are expected to provide definitive proof of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment. The N-methyl group would appear as a sharp singlet. The proton on the chiral center (C3) would present as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons on the C4 and C5 positions of the piperidine (B6355638) ring are diastereotopic, meaning they are chemically non-equivalent, and would therefore be expected to appear as complex multiplets. The two protons of the primary amino group may appear as a broad singlet, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would confirm the carbon backbone of the molecule. Two distinct signals are anticipated in the downfield region, corresponding to the two non-equivalent carbonyl carbons (C2 and C6). The N-methyl carbon would produce a signal in the typical range for N-alkyl groups. The remaining three carbons of the piperidine ring (C3, C4, and C5) would each give rise to a unique signal in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shift (δ) values are estimates based on standard functional group ranges.

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
N-CH₃~2.8 - 3.2Singlet (s)~25 - 35
C3-H~3.5 - 4.0Multiplet (m)~50 - 60
C4-H₂~1.8 - 2.4Multiplet (m)~20 - 30
C5-H₂~2.5 - 2.9Multiplet (m)~30 - 40
NH₂Variable (broad)Singlet (s, br)N/A
C2=ON/AN/A~170 - 175
C6=ON/AN/A~170 - 175

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about a molecule's mass and, by extension, its elemental formula. It also offers insight into the molecular structure through the analysis of fragmentation patterns.

For this compound (C₆H₁₀N₂O₂), the nominal molecular weight is 142 g/mol . High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the unambiguous determination of the elemental composition. The predicted monoisotopic mass is 142.07423 Da. uni.lu

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 142. Under softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 143 would likely be the base peak. Key fragmentation pathways would involve the cleavage of the piperidine ring and the loss of functional groups.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion/FragmentPredicted m/zDescription
[M+H]⁺143.0815Protonated molecular ion
[M]⁺142.0742Molecular ion
[M-NH₂]⁺126.0657Loss of the amino group
[M-CO]⁺114.0793Loss of a carbonyl group

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound is not publicly available, a successful analysis would provide a wealth of structural information.

This technique would confirm the molecular connectivity and provide exact measurements of all bond lengths, bond angles, and torsion angles. The conformation of the six-membered piperidine ring, which is expected to adopt a distorted chair or boat conformation, would be unequivocally established. Furthermore, the analysis would reveal the intermolecular interactions governing the crystal packing, such as hydrogen bonds formed between the amino group (donor) of one molecule and the carbonyl oxygens (acceptors) of neighboring molecules.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The spectrum of this compound would be dominated by absorptions corresponding to its primary amine and tertiary amide groups. The N-H bonds of the primary amine are expected to produce two distinct stretching bands. The two carbonyl groups (C=O) of the dione (B5365651) structure are also expected to show strong absorption bands. Due to their slightly different chemical environments, these may appear as two closely spaced peaks or as a single broadened peak.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)3300 - 3500Medium
C-H Stretch (aliphatic)-CH₃, -CH₂, -CH2850 - 3000Medium-Strong
C=O StretchAmide Carbonyl1680 - 1750Strong
N-H BendPrimary Amine (-NH₂)1590 - 1650Medium
C-N StretchAmine/Amide1000 - 1350Medium

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This analysis serves as a crucial check for purity and confirms that the empirical formula matches the theoretical composition. For this compound, with the molecular formula C₆H₁₀N₂O₂, the theoretical elemental composition can be calculated precisely.

Table 4: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Percentage by Mass (%)
CarbonC12.01150.69%
HydrogenH1.0087.09%
NitrogenN14.00719.70%
OxygenO15.99922.51%

Emerging Applications and Future Research Trajectories

Development of Next-Generation 3-Amino-1-methylpiperidine-2,6-dione Based PROTACs and Molecular Glues

The 3-aminopiperidine-2,6-dione (B110489) moiety is a cornerstone in the design of next-generation protein degraders, particularly Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. marinbio.com PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. ashpublications.org The 3-aminopiperidine-2,6-dione scaffold serves as a highly effective E3 ligase ligand, specifically for Cereblon (CRBN). nih.gov

Researchers are actively developing novel pomalidomide-based PROTACs to target a range of disease-driving proteins. For instance, new classes of PROTACs have been synthesized to target both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), which is implicated in non-small cell lung cancer. nih.gov Other work has focused on creating selective degraders for histone deacetylase 8 (HDAC8), an enzyme overexpressed in various cancers. nih.gov A key area of optimization is the linker connecting the CRBN ligand to the POI-binding ligand, as its length and composition are crucial for the formation of a stable ternary complex and efficient degradation. mdpi.com

Simultaneously, there is a significant push to discover novel molecular glues. Unlike the bivalent nature of PROTACs, molecular glues are smaller, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a "neo-substrate" that it would not normally target. nih.govdrugdiscoverynews.com The thalidomide (B1683933) analog family represents the archetypal molecular glues. nih.gov Future research aims to rationally design new glues based on this scaffold to degrade a wider array of "undruggable" targets, such as transcription factors. icr.ac.uknih.gov Efforts are also underway to minimize the off-target effects of pomalidomide-based PROTACs, where the CRBN-binding moiety itself can induce degradation of endogenous zinc finger proteins. researchgate.net

Degrader TypeTarget Protein ExampleE3 Ligase Ligand BaseTherapeutic Area
PROTACEGFR (Wild-type & Mutant)Pomalidomide (B1683931)Cancer (NSCLC)
PROTACHDAC8PomalidomideCancer
Homo-PROTACCereblon (CRBN)PomalidomideResearch Tool / Cancer
Molecular GlueIkaros (IKZF1) & Aiolos (IKZF3)Pomalidomide / Lenalidomide (B1683929)Multiple Myeloma
Molecular GlueGSPT1CC-885 (IMiD)Cancer

Exploration of Novel Therapeutic Areas and Biological Targets

While initially transformational in the treatment of multiple myeloma, the therapeutic potential of 3-aminopiperidine-2,6-dione derivatives is being explored in a much broader range of diseases. researchgate.netnih.gov The immunomodulatory and anti-inflammatory properties of these compounds make them attractive candidates for autoimmune and inflammatory conditions. nih.govbenthamdirect.com By modulating cytokine production and T-cell co-stimulation, analogs like lenalidomide and pomalidomide could offer new treatment paradigms for diseases beyond hematological malignancies. nih.gov

The ability of these compounds to cross the blood-brain barrier has also sparked interest in their application for neurodegenerative disorders. researchgate.net Research is ongoing to investigate their potential in conditions where protein aggregation or neuroinflammation are key pathological features. Furthermore, the fundamental mechanism of targeted protein degradation allows for the pursuit of previously "undruggable" targets. sapient.bioimmunocure.us Using the 3-aminopiperidine-2,6-dione scaffold as a starting point, researchers are employing strategies like chemoproteomics to identify entirely new proteins that can be targeted for degradation, expanding the therapeutic landscape. nih.govescholarship.org This includes targeting oncogenic fusion proteins, such as PLZF-RARα in leukemia, which have been shown to be neo-substrates for pomalidomide. researchgate.net

Advancements in Asymmetric Synthesis of Chiral Analogs

The biological activity of 3-aminopiperidine-2,6-dione derivatives is highly dependent on their stereochemistry at the C3 position of the piperidine (B6355638) ring. chiralpedia.com For instance, with thalidomide, the (R)-enantiomer possesses sedative properties, whereas the (S)-enantiomer is associated with teratogenicity. chiralpedia.com However, the enantiomers can interconvert under physiological conditions, complicating the development of single-enantiomer drugs. chiralpedia.compnas.org

To address this, significant research is focused on advancements in asymmetric synthesis and chiral separation. One innovative approach involves stabilizing the chiral center through deuteration, which slows down the rate of in vivo epimerization. pnas.org This strategy has allowed for the clear differentiation of the biological activities of individual enantiomers of a thalidomide analog, demonstrating that the anti-inflammatory and antitumorigenic effects can be segregated. pnas.org

Another promising avenue is the use of biocatalysis. Researchers have developed enzymatic methods to produce enantiomerically pure (S)-3-aminopiperidine-2,6-dione, the key pharmacophore of thalidomide and its analogs. nih.gov By dissecting the biosynthetic pathway of a microbial blue pigment, indigoidine, scientists engineered an enzyme to catalyze the formation of the desired (S)-enantiomer from L-glutamine. nih.govresearchgate.net Such chemoenzymatic strategies offer a practical and environmentally friendly route to chiral building blocks. researchgate.net Additionally, established analytical techniques like chiral chromatography using polysaccharide-type stationary phases are being refined for the effective separation and analysis of thalidomide-class enantiomers. nih.govnih.gov

MethodDescriptionAdvantage
Deuteration Substitution of the proton at the chiral center with deuterium.Stabilizes the chiral center, slowing in vivo interconversion. pnas.org
Biocatalysis Use of engineered enzymes to stereoselectively synthesize the desired enantiomer.High enantiomeric purity, environmentally friendly process. nih.gov
Asymmetric Amination Enzymatic transamination of a prochiral precursor to yield the chiral amine.High optical purity and mild reaction conditions. scispace.com
Chiral Chromatography Separation of enantiomers using chiral stationary phases.Effective analytical and preparative separation of enantiomers. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The vast chemical space and complex biology associated with protein degraders make artificial intelligence (AI) and machine learning (ML) indispensable tools for modern drug discovery. acs.org These computational approaches are being increasingly integrated into the design and optimization of molecules based on the this compound scaffold. immunocure.usresearchgate.net

For PROTACs, AI models can accelerate development by optimizing the crucial linker component that connects the CRBN-binding moiety to the target-binding ligand. mdpi.com Deep learning models can generate novel linker structures and predict their ability to facilitate a stable and effective ternary complex. researchgate.netacs.org ML algorithms are also trained on existing data to predict the degradation efficiency (such as DC50 and Dmax) of new PROTAC designs, helping to prioritize the most promising candidates for synthesis and testing. acs.org This is particularly important for CRBN-based PROTACs, where large datasets can be leveraged to build predictive models. researchgate.net

In the realm of molecular glues, where rational design is notoriously difficult, AI offers a path forward. wisc.edu Deep learning platforms are being created to identify novel molecular glues by learning from the chemical patterns of known glue-protein interactions, rather than relying on traditional lock-and-key models. wisc.edu These systems can help screen vast virtual libraries to find new scaffolds that induce degradation of specific cancer-associated proteins. wepub.org By combining generative AI with molecular docking and dynamics simulations, researchers can evaluate binding affinities and prioritize synthetically feasible compounds with drug-like properties. immunocure.us

Interdisciplinary Research at the Interface of Chemistry, Biology, and Data Science

The development of therapeutics based on this compound is a prime example of successful interdisciplinary research, merging the fields of chemistry, biology, and data science. nih.govnih.gov This convergence is essential for navigating the complexities of targeted protein degradation.

Chemistry provides the foundation through the synthesis of novel PROTACs and molecular glues, including the stereoselective preparation of chiral analogs. nih.govnih.govnih.gov

Biology is crucial for elucidating the mechanisms of action. Techniques like proteomics are used on a global scale to confirm the degradation of the intended target and, importantly, to identify any off-target effects across the entire proteome. sapient.bio This allows for a comprehensive assessment of a degrader's selectivity and safety profile. sapient.bio Cellular assays and in vivo models are used to validate the therapeutic efficacy of newly designed compounds. ashpublications.org

Data Science , powered by AI and ML, integrates the vast datasets generated from chemical libraries and biological assays. acs.org Computational models predict structure-activity relationships, optimize molecular properties, and identify new biological targets. researchgate.netresearchgate.net This data-driven approach allows for a more rational and efficient design-build-test-learn cycle, accelerating the journey from a chemical concept to a potential therapeutic. mdpi.com The synergy between these disciplines is unlocking the full potential of targeted protein degradation, paving the way for novel treatments for a wide range of diseases. nih.govdanafarbertargetedproteindegradation.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.